N,N-Dimethyl-2-{[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}ethan-1-amine
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Overview
Description
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is a heterocyclic compound featuring a thiadiazole ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as a thiosemicarbazide, with a pyridine carboxylic acid derivative under cyclization conditions.
Thioether Formation: The thiadiazole intermediate is then reacted with an appropriate alkylating agent, such as N,N-dimethylaminoethyl chloride, to form the desired thioether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine has been explored for various scientific research applications:
Medicinal Chemistry: It has potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Material Science: It may be utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)thio)ethanamine: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-triazol-2-yl)thio)ethanamine: Similar structure but with a triazole ring instead of a thiadiazole ring.
Uniqueness
N,N-Dimethyl-2-((5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl)thio)ethanamine is unique due to the presence of the thiadiazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
88317-57-1 |
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Molecular Formula |
C11H14N4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-[(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C11H14N4S2/c1-15(2)6-7-16-11-14-13-10(17-11)9-4-3-5-12-8-9/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
DVJIYZXKLWUIFK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCSC1=NN=C(S1)C2=CN=CC=C2 |
Origin of Product |
United States |
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